(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C23H19N5O5 and its molecular weight is 445.435. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis
Enaminone-Based Novel Azines and Azolotriazines Synthesis : Enaminones, like the one , have been used to synthesize novel azines and azolotriazines. These compounds contain dibromobenzofuran moieties and are created through a series of reactions involving dimethylformamide-dimethylacetal and aromatic diazonium chlorides (Sanad & Mekky, 2018).
Antitumor Activity and Molecular Docking of Pyrimidiopyrazole Derivatives : Compounds derived from similar chemical structures have been explored for their antitumor properties. Molecular docking studies were conducted to assess the potential interactions with synthase complexes, revealing insights into their antitumor mechanisms (Fahim, Elshikh, & Darwish, 2019).
Synthesis of Novel Heterocycles and Antimicrobial Activities : The compound is a precursor for synthesizing novel heterocycles, which demonstrate significant antimicrobial activities. These synthesized compounds undergo various characterizations, including IR, NMR, and mass spectral data, to confirm their structure and potential biological activities (El Azab & Khaled, 2015).
Medicinal Chemistry and Drug Development
Antibacterial Agents Synthesis : Research shows the development of novel classes of antibacterial agents using derivatives similar to the queried compound. These include studies on their synthesis, structural confirmation, and evaluation of their antibacterial effectiveness (Palkar et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents : Some derivatives have been synthesized and screened for their anticancer and anti-5-lipoxygenase inhibition activities, highlighting the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).
Antioxidant Activities of Novel Compounds : Investigations into the antioxidant activities of novel compounds derived from similar chemical structures have been conducted. These studies aim to identify new candidates for potent and selective antioxidant agents (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c1-13-14(2)24-23(26-22(13)30)28-20(11-16(27-28)17-4-3-9-31-17)25-21(29)8-6-15-5-7-18-19(10-15)33-12-32-18/h3-11H,12H2,1-2H3,(H,25,29)(H,24,26,30)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUPQROMEDEXCN-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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